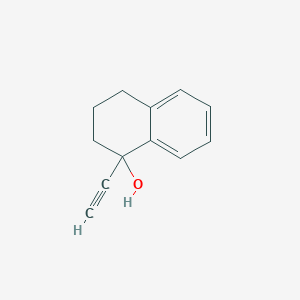

1-Ethynyl-1,2,3,4-tetrahydronaphthalen-1-ol

Description

1-Ethynyl-1,2,3,4-tetrahydronaphthalen-1-ol is a tetrahydronaphthalen-ol derivative characterized by an ethynyl (-C≡CH) substituent at the 1-position of the partially hydrogenated naphthalene ring. These compounds are critical intermediates in pharmaceutical synthesis and catalytic applications due to their stereochemical complexity and reactivity . This article compares 1-ethynyl-1,2,3,4-tetrahydronaphthalen-1-ol with structurally similar derivatives, emphasizing substituent effects on physical properties, reactivity, and applications.

Properties

IUPAC Name |

1-ethynyl-3,4-dihydro-2H-naphthalen-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O/c1-2-12(13)9-5-7-10-6-3-4-8-11(10)12/h1,3-4,6,8,13H,5,7,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYZCARXAQRVAOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1(CCCC2=CC=CC=C21)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20511188 | |

| Record name | 1-Ethynyl-1,2,3,4-tetrahydronaphthalen-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20511188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82720-23-8 | |

| Record name | 1-Ethynyl-1,2,3,4-tetrahydronaphthalen-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20511188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

1-Ethynyl-1,2,3,4-tetrahydronaphthalen-1-ol can be synthesized through several methods. One common synthetic route involves the reaction of the corresponding ketone with ethynyl magnesium bromide in dry tetrahydrofuran (THF). The reaction is typically carried out at 0°C and then gradually warmed to room temperature, followed by stirring for 12 hours. The reaction mixture is quenched with saturated aqueous ammonium chloride, and the product is extracted with ethyl acetate. The organic layer is dried over sodium sulfate and concentrated under reduced pressure. The resulting oil is purified by column chromatography to afford the desired propargylic alcohol .

Chemical Reactions Analysis

1-Ethynyl-1,2,3,4-tetrahydronaphthalen-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

Reduction: The ethynyl group can be reduced to form the corresponding alkene or alkane.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines, under appropriate conditions.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, hydrogen gas with a palladium catalyst for reduction, and halogenating agents like thionyl chloride for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Organic Synthesis

Key Applications:

- Intermediate in Chemical Reactions: 1-Ethynyl-1,2,3,4-tetrahydronaphthalen-1-ol serves as an intermediate in various organic syntheses. It is particularly useful in the preparation of propargyl alcohols and other derivatives through hydrosilylation reactions catalyzed by platinum complexes .

Case Study:

A study demonstrated the successful use of this compound in synthesizing complex organic molecules. The reaction involved the conversion of starting materials to desired products using 1-Ethynyl-1,2,3,4-tetrahydronaphthalen-1-ol as a key intermediate. The methodology highlighted its efficiency in forming carbon-carbon bonds under mild conditions .

Pharmaceutical Applications

Key Applications:

- Potential Drug Development: The unique structure of 1-Ethynyl-1,2,3,4-tetrahydronaphthalen-1-ol makes it a candidate for developing new therapeutic agents. Its derivatives have shown promise in biological assays targeting various diseases.

Data Table: Potential Biological Activities of Derivatives

| Compound Derivative | Activity Type | Reference |

|---|---|---|

| 2-Hydroxy derivative | Anticancer activity | |

| Ethynyl derivative | Antimicrobial properties | |

| Alkyl substituted | Anti-inflammatory effects |

Material Science

Key Applications:

- Solvent Properties: Due to its high dissolving power for organic substances, 1-Ethynyl-1,2,3,4-tetrahydronaphthalen-1-ol is utilized as a solvent in various applications including paints and coatings. It enhances the adhesion and flow characteristics of lacquers .

Case Study:

In industrial applications, this compound has been incorporated into formulations for high-grade lacquers. Its ability to dissolve a wide range of materials contributes to improved film formation and surface quality in coatings .

Mechanism of Action

The mechanism of action of 1-Ethynyl-1,2,3,4-tetrahydronaphthalen-1-ol involves its interaction with specific molecular targets and pathways. For example, it can act as a substrate for aryl sulfotransferase enzymes, which catalyze the transfer of sulfate groups to the hydroxyl group of the compound. This modification can alter the compound’s biological activity and its interactions with other molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

Key tetrahydronaphthalen-ol derivatives and their substituents are summarized below:

Physical and Chemical Properties

Electron Effects :

- The ethynyl group is strongly electron-withdrawing (sp-hybridized), increasing the acidity of the hydroxyl group compared to electron-donating substituents like methyl or methoxy. This property could enhance reactivity in acid-catalyzed reactions .

- Methoxy-substituted derivatives exhibit improved solubility in polar solvents due to their electron-donating nature, whereas brominated analogs (e.g., 5-bromo or 7-bromo derivatives) show lower solubility in water .

Thermal Stability :

Key Reaction Data

Biological Activity

1-Ethynyl-1,2,3,4-tetrahydronaphthalen-1-ol (CAS No. 82720-23-8) is an organic compound with significant potential in medicinal chemistry. Its unique structure allows it to interact with various biological targets, making it an interesting subject for research into its biological activity.

The molecular formula of 1-Ethynyl-1,2,3,4-tetrahydronaphthalen-1-ol is C₁₂H₁₂O, and it has a molecular weight of 188.23 g/mol. The compound features a tetrahydronaphthalene backbone with an ethynyl group and a hydroxyl group that contribute to its reactivity and biological interactions .

The biological activity of 1-Ethynyl-1,2,3,4-tetrahydronaphthalen-1-ol is primarily attributed to its ability to undergo various chemical transformations that enable it to interact with biomolecules. The hydroxyl group can form hydrogen bonds with target proteins, while the ethynyl group allows for further functionalization and increased reactivity in biochemical pathways .

Antioxidant Activity

Research indicates that compounds similar to 1-Ethynyl-1,2,3,4-tetrahydronaphthalen-1-ol exhibit antioxidant properties. These properties are essential for protecting cells from oxidative stress and may have implications in preventing chronic diseases .

Cytotoxicity and Antitumor Activity

Studies have shown that derivatives of tetrahydronaphthalene can demonstrate cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have been reported to inhibit cell proliferation in human liver cancer cells . The specific cytotoxicity of 1-Ethynyl-1,2,3,4-tetrahydronaphthalen-1-ol requires further investigation but suggests potential as an anticancer agent.

Enzyme Inhibition

Enzyme inhibition studies highlight the potential of this compound as a modulator of enzymatic activity. For example, structure-activity relationship (SAR) studies have shown that related compounds can inhibit enzymes involved in cancer progression and inflammation .

Study on Antioxidant Properties

A study investigating the antioxidant activity of phenolic compounds found that certain derivatives exhibited significant free radical scavenging ability. Although specific data for 1-Ethynyl-1,2,3,4-tetrahydronaphthalen-1-ol is limited, its structural similarity to known antioxidants suggests it may possess comparable properties .

Cytotoxicity in Cancer Research

In a comparative analysis of various tetrahydronaphthalene derivatives against human cancer cell lines, compounds were evaluated for their IC50 values. While specific data for 1-Ethynyl-1,2,3,4-tetrahydronaphthalen-1-ol was not provided in the literature reviewed, related compounds showed promising results with IC50 values indicating potent cytotoxicity .

Data Table: Biological Activity Comparison

Q & A

Q. What are the primary synthetic routes for 1-Ethynyl-1,2,3,4-tetrahydronaphthalen-1-ol?

The compound can be synthesized via catalytic hydrogenation of alkynylated precursors. For example, rhodium-catalyzed hydrogenation of ring-opened substrates, such as (1R,2R)-2-Ethyl-1,2-dihydronaphthalen-1-ol, has been optimized to yield tetrahydronaphthalen-ol derivatives with high stereochemical control . Additionally, enzymatic methods like lipase-catalyzed kinetic resolution (e.g., using Candida antarctica lipase A) can resolve racemic mixtures of structurally similar tertiary alcohols, though low conversion rates may require complementary hydrolytic approaches .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key methods include:

- High-Resolution Mass Spectrometry (HRMS) : To confirm molecular weight (e.g., C₁₂H₁₄O, [M⁺] = 174.1045) .

- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., O-H stretch at ~3395 cm⁻¹, alkyne C≡C at ~2100 cm⁻¹) .

- Chiral HPLC : Determines enantiomeric excess (e.g., Chiralcel OD-H column with 2% iPrOH/hexane, retention times 13.0–13.6 min) .

Q. What are common applications of this compound in medicinal chemistry?

Structural analogs, such as 1-amino-1,2,3,4-tetrahydronaphthalen-2-ol, serve as chiral catalysts or precursors for protease inhibitors and receptor ligands (e.g., 5-HT₇ and σ₂ receptor modulators) . The ethynyl group may enhance binding affinity in pharmacophore design due to its rigidity and π-orbital interactions.

Advanced Research Questions

Q. How can enantioselective synthesis be optimized for this tertiary alcohol?

Methodology :

- Use Candida antarctica lipase A (CAL-A) with vinyl acetate as an acyl donor in non-polar solvents (e.g., toluene). Excess acyl donor (8 equivalents) improves selectivity (E > 90%) but may require iterative optimization for conversion .

- For low-yield scenarios, explore metagenomic biocatalysts or hydrolytic resolution of racemic acetates .

Q. What computational approaches are suitable for studying reaction mechanisms involving this compound?

Q. How to address contradictions in catalytic efficiency data across studies?

Experimental Design :

- Standardize reaction conditions (solvent, temperature, catalyst loading). For example, CAL-A shows variable selectivity (E < 90% to E > 200) depending on substrate steric bulk .

- Validate catalyst sources (commercial vs. recombinant enzymes) and characterize impurities via LC-MS .

Q. What strategies improve low conversion rates in enzymatic acylation?

- Solvent Engineering : Switch to pentane or diisopropyl ether (DIPE) to enhance enzyme activity .

- Bioprospecting : Screen metagenomic libraries for hydrolases with broader substrate tolerance .

- Chemoenzymatic Cascades : Combine acylation with in situ racemization using transition-metal catalysts .

Methodological Notes

- Stereochemical Analysis : X-ray crystallography (e.g., orthorhombic P2₁2₁2₁ space group) resolves absolute configuration in derivatives, as demonstrated for brominated analogs .

- Safety Protocols : Handle ethynyl intermediates under inert atmospheres to prevent polymerization. Tertiary alcohols may require stabilization against dehydration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.